molecular formula C5H9N B12446624 Cyclopent-2-en-1-amine

Cyclopent-2-en-1-amine

Cat. No.: B12446624
M. Wt: 83.13 g/mol
InChI Key: VSYCRDXNSAXDIU-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-amine is an organic compound with the molecular formula C5H9N It is a five-membered ring structure containing both an alkene and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-2-en-1-amine can be synthesized through several methods. One common approach involves the hydroalumination of cyclopentadiene followed by transmetallation to generate cyclopent-2-enylzinc, which can then be reacted with imines to form homoallylic amines . Another method includes the reduction of cyclopent-2-en-1-one using ammonia or amines under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as cyclopentadiene and ammonia. The process may include catalytic hydrogenation or other reduction techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one.

    Reduction: Reduction reactions can convert this compound to cyclopentane derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopent-2-en-1-one, cyclopentane derivatives, and various substituted this compound compounds.

Scientific Research Applications

Cyclopent-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopent-2-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alkene group can undergo addition reactions. These interactions contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-2-en-1-amine is unique due to its combination of an alkene and an amine functional group within a five-membered ring structure

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

cyclopent-2-en-1-amine

InChI

InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1,3,5H,2,4,6H2

InChI Key

VSYCRDXNSAXDIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)N

Origin of Product

United States

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